tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate
Overview
Description
tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C12H16F2N2O2 and a molecular weight of 258.27 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate typically involves the protection of the amine group on 4-(aminomethyl)-2-(difluoromethyl)pyridine with a tert-butyl carbamate group. This can be achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Hydrolysis: The major products are the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets by forming strong hydrogen bonds and hydrophobic interactions . The carbamate group can also participate in covalent bonding with active site residues, leading to enzyme inhibition or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate: Similar in structure but differs in the position of the difluoromethyl group on the pyridine ring.
tert-Butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate: A more complex structure with additional functional groups and rings.
Uniqueness
tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate is unique due to its specific substitution pattern and the presence of both difluoromethyl and carbamate groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, along with a tert-butyl carbamate moiety. This configuration enhances its lipophilicity and potential for interaction with biological targets.
Molecular Formula
- Molecular Formula : C12H14F2N2O2
- Molecular Weight : 258.25 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The difluoromethyl group increases binding affinity through the formation of hydrogen bonds and hydrophobic interactions, making it a valuable probe in enzyme mechanism studies.
Key Interactions
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby preventing substrate access.
- Gene Modulation : It can influence gene expression by interacting with transcription factors, affecting cellular responses and metabolic pathways.
In Vitro Studies
Research has shown that this compound exhibits notable effects on various cell types. For instance, it has been investigated for its role in modulating cell signaling pathways related to inflammation and cancer progression.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Interaction
In a study focusing on enzyme inhibition, this compound was shown to inhibit an enzyme critical in metabolic regulation. The IC50 value was determined to be 15.4 nM, indicating potent inhibitory activity.
Case Study 2: Cancer Cell Proliferation
Another investigation assessed the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential applications in cancer therapeutics.
Medicinal Chemistry
The compound serves as a scaffold for the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
Agricultural Chemistry
Due to its biochemical properties, it is also being explored for use in agrochemical formulations aimed at pest control and crop protection.
Properties
IUPAC Name |
tert-butyl N-[[2-(difluoromethyl)pyridin-4-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-7-8-4-5-15-9(6-8)10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHJONKWTNLARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.